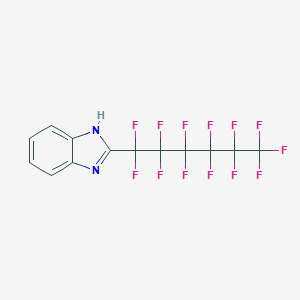

2-(Tridecafluorohexyl)-1H-benzimidazole

Vue d'ensemble

Description

2-(Tridecafluorohexyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tridecafluorohexyl)-1H-benzimidazole typically involves the reaction of benzimidazole with a perfluoroalkyl halide under specific conditions. One common method is the nucleophilic substitution reaction where benzimidazole reacts with 1-bromo-2-(tridecafluorohexyl)ethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow reactors allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of fluorinated compounds.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Tridecafluorohexyl)-1H-benzimidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorinated alkyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of partially or fully reduced benzimidazole derivatives.

Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antimicrobial and Antiparasitic Activity

Benzimidazole derivatives, including 2-(tridecafluorohexyl)-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various pathogens:

- Antiprotozoal Activity : A study highlighted the efficacy of benzimidazole derivatives against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Compounds similar to this compound demonstrated significant antiparasitic effects in vitro and in vivo, showcasing their potential as therapeutic agents against parasitic infections .

- Antimicrobial Effects : The compound has shown activity against bacteria and fungi, with mechanisms involving disruption of microtubule formation in pathogens, which is critical for their survival .

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives has been documented in several studies. For instance:

- Compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide, indicating their utility in treating inflammatory diseases .

- Specific derivatives have shown promising results in reducing edema and pain in animal models, suggesting their application in analgesic formulations .

1.3 Cardiovascular Applications

Research indicates that benzimidazole derivatives can be effective in managing cardiovascular diseases. The compound can act as an inhibitor of angiotensin II receptors, which are involved in blood pressure regulation:

- It has been suggested that such compounds could be utilized for the treatment or prophylaxis of hypertension and related circulatory disorders .

Material Science Applications

2.1 Surface Coatings and Treatments

Fluorinated compounds like this compound are being explored for use in surface coatings due to their hydrophobic properties:

- These coatings can enhance the durability and performance of materials by providing resistance to water and oil, making them suitable for various industrial applications .

2.2 Polymer Additives

The incorporation of fluorinated benzimidazoles into polymers can improve their thermal stability and mechanical properties:

- Such modifications are beneficial in creating advanced materials for electronics, automotive, and aerospace applications where performance under extreme conditions is critical .

Table 1: Summary of Pharmacological Activities

Table 2: Material Properties Enhancements

Mécanisme D'action

The mechanism of action of 2-(Tridecafluorohexyl)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorinated alkyl chain can interact with hydrophobic regions of proteins or membranes, potentially altering their function. The benzimidazole core can also participate in hydrogen bonding and π-π interactions, further influencing biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Nonafluorobutyl)-1H-benzimidazole

- 2-(Heptafluoropropyl)-1H-benzimidazole

- 2-(Pentafluoroethyl)-1H-benzimidazole

Uniqueness

2-(Tridecafluorohexyl)-1H-benzimidazole is unique due to its longer fluorinated alkyl chain, which imparts greater hydrophobicity and chemical resistance compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring extreme chemical stability and low surface energy .

Activité Biologique

2-(Tridecafluorohexyl)-1H-benzimidazole, also referred to as TFH-BIM, is a compound that has garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, examining its potential applications, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 119403-54-2

- Molecular Formula : C14H10F13N

- Molecular Weight : 385.22 g/mol

Biological Activity Overview

The biological effects of this compound are not extensively documented in the literature. However, it is part of a broader class of benzimidazole derivatives known for their diverse pharmacological properties. The following sections summarize the known biological activities associated with benzimidazole derivatives and speculate on the potential activities of TFH-BIM based on structural similarities.

Antimicrobial Activity

Research into benzimidazole derivatives indicates significant antimicrobial properties. For instance, studies have shown that certain derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 4 to 16 μg/mL . While specific data on TFH-BIM's antimicrobial effects are lacking, its structural resemblance to other active benzimidazoles suggests potential efficacy.

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. A study highlighted that several compounds demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and MDA-MB-231, with IC50 values ranging from 2.39 to 10.95 μM . Given the structural framework of TFH-BIM, it may exhibit similar anticancer activities; however, empirical data is essential for validation.

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells. For example, some compounds inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation . The exact mechanism for TFH-BIM remains to be elucidated but could involve similar pathways due to its structural characteristics.

Safety and Handling

Due to the limited information available regarding the biological effects of TFH-BIM, caution is advised when handling this compound. It is recommended to follow standard safety protocols for handling chemical substances and conduct thorough risk assessments before experimental use.

Propriétés

IUPAC Name |

2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F13N2/c14-8(15,7-27-5-3-1-2-4-6(5)28-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKGKJQHIIWIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F13N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555314 | |

| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119403-54-2 | |

| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.